molecular formula C26H24N4O3S B2922186 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226433-15-3

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2922186
CAS No.: 1226433-15-3
M. Wt: 472.56
InChI Key: FQRMAIKGKAQZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-(tert-butyl)phenyl group and an o-tolyl group. Its structure integrates a bicyclic thienopyrimidine core, which is known for its versatility in medicinal chemistry due to its planar aromatic system and hydrogen-bonding capabilities. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in target interactions .

Properties

CAS No.

1226433-15-3

Molecular Formula

C26H24N4O3S

Molecular Weight

472.56

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)30-24(31)22-20(13-14-34-22)29(25(30)32)15-21-27-23(28-33-21)17-9-11-18(12-10-17)26(2,3)4/h5-14H,15H2,1-4H3

InChI Key

FQRMAIKGKAQZGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule featuring multiple bioactive moieties. Its structure incorporates a thieno[3,2-d]pyrimidine core and a 1,2,4-oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Component Description
Chemical Formula C21H24N4O3S
Molecular Weight 396.51 g/mol
Key Functional Groups Thieno[3,2-d]pyrimidine, 1,2,4-oxadiazole

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Derivatives of the 1,2,4-oxadiazole have been shown to possess significant antibacterial and antifungal properties. For instance, studies have confirmed their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The presence of thieno[3,2-d]pyrimidine has been linked to anti-inflammatory properties in several studies. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Studies

A series of studies have focused on the antimicrobial properties of 1,2,4-oxadiazole derivatives:

  • Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong activity against Mycobacterium bovis BCG. The most effective compounds were shown to inhibit bacterial growth in both active and dormant states .
  • Desai et al. (2016) synthesized pyridine-based 1,2,4-oxadiazole derivatives that displayed significant antimicrobial effects comparable to standard antibiotics like gentamicin against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research conducted by various groups has highlighted the anticancer potential of oxadiazole-containing compounds:

  • A study published in Cancer Letters indicated that oxadiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory activity associated with thieno[3,2-d]pyrimidine derivatives was explored by several researchers:

  • In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines in macrophages .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors (e.g., histamine receptors), influencing inflammatory responses and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound is structurally analogous to antimicrobial agents reported in and , which are 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones. Key differences include:

Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole substituent, whereas compounds feature 1,3,4-oxadiazole.

Core Ring Substitution: The thienopyrimidine ring in the target compound is fused at the [3,2-d] position, compared to [2,3-d] in . This difference may influence planarity and interaction with enzymes or receptors .

Substituent Effects : The tert-butylphenyl group in the target compound contrasts with simpler aryl groups (e.g., phenyl or benzyl) in analogues. Increased steric bulk could enhance binding to hydrophobic pockets in targets like HSD17B13 (as seen in ) or antimicrobial proteins .

Physicochemical Properties

A comparison of key properties is summarized below:

Property Target Compound Compound (1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione) Compound (BI-3231)
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione Tetrahydropyrimidine-2,4-dione
Oxadiazole Type 1,2,4-oxadiazole 1,3,4-oxadiazole N/A
Lipophilicity (LogP) High (tert-butyl group) Moderate (aryl groups) Moderate (fluoro substituents)
Melting Point Not reported 220–250°C (crystalline form) 252–255°C (crystalline solid)
Bioactivity Not reported Antimicrobial (MIC: 2–8 µg/mL against S. aureus) HSD17B13 inhibition (IC50: <50 nM)

Methodological Insights

  • This approach could quantify the target’s resemblance to known bioactive molecules, such as SAHA-like HDAC inhibitors or antimicrobial agents .
  • Synthetic Routes : Alkylation with oxadiazole-containing chlorides (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) is a common strategy for introducing heterocyclic substituents, as seen in and inferred for the target compound .

Key Differences and Implications

Antimicrobial vs.

Crystallinity and Solubility : High melting points in analogues (e.g., 220–250°C) indicate low solubility, a challenge that may extend to the target compound. Structural modifications, such as replacing tert-butyl with polar groups, could address this .

Q & A

Advanced Research Question

  • Quantum chemical calculations (DFT) : Model transition states of cyclocondensation/alkylation steps to identify energy barriers .
  • Reaction path search algorithms : Narrow optimal conditions (e.g., solvent, catalyst) using ICReDD’s hybrid computational-experimental workflow .
  • COMSOL Multiphysics : Simulate heat/mass transfer during exothermic steps (e.g., phosphorous oxychloride reactions) .

What strategies address low solubility in biological assays?

Advanced Research Question

  • Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin encapsulation .
  • Prodrug design : Introduce hydrolyzable esters at the thienopyrimidine carbonyl .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

How can contradictions in antimicrobial activity data between derivatives be resolved?

Advanced Research Question

  • Data normalization : Control for variations in agar diffusion assay parameters (e.g., inoculum size, agar thickness) .
  • Cellular uptake studies : Use fluorescently tagged derivatives to correlate intracellular concentration with activity .
  • Resistance profiling : Test against methicillin-resistant S. aureus (MRSA) to identify specificity .

What alternative heterocyclic systems could replace the oxadiazole or thienopyrimidine moieties?

Advanced Research Question

  • Oxadiazole replacements : Test 1,3,4-thiadiazole or 1,2,4-triazole for improved hydrogen bonding .
  • Thienopyrimidine modifications : Replace with quinazoline or pyridopyrimidine cores to modulate electronic effects .

How can AI-driven platforms accelerate reaction optimization?

Advanced Research Question

  • Autonomous laboratories : Implement AI for real-time adjustment of reaction parameters (e.g., temperature, stoichiometry) .
  • Machine learning (ML) : Train models on historical yield data to predict optimal conditions for new analogs .

What mechanistic studies are needed to elucidate the compound’s antimicrobial mode of action?

Advanced Research Question

  • Target identification : Perform proteomic profiling or in silico docking against bacterial enzymes (e.g., dihydrofolate reductase) .
  • Time-kill assays : Determine bactericidal vs. bacteriostatic effects at varying concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.